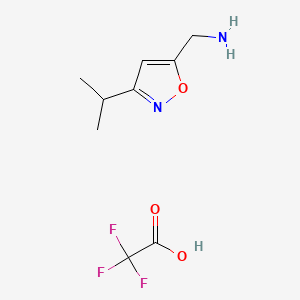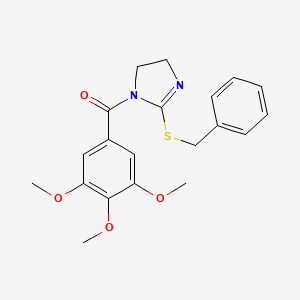
(2-(苄硫基)-4,5-二氢-1H-咪唑-1-基)(3,4,5-三甲氧基苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(3,4,5-trimethoxyphenyl)methanone, also known as BTDHM, is a synthetic compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been studied for its potential applications in various fields.
科学研究应用
Antiproliferative Agents
This compound has been studied for its potential as an antiproliferative agent . It’s part of a class of molecules that inhibit tubulin polymerization, which is a promising strategy for cancer chemotherapy. By targeting microtubules, dynamic structures crucial for cell division, these compounds can induce apoptosis in cancer cells .
Apoptosis Induction
The ability to induce apoptosis, or programmed cell death, is a valuable trait in cancer treatment research. This compound, through its interaction with tubulin, can lead to the activation of caspases and subsequent apoptosis in cancer cells. This process is associated with the release of cytochrome c from mitochondria, which is a key step in the intrinsic pathway of apoptosis .
Tubulin Polymerization Inhibition
As an inhibitor of tubulin polymerization, this compound can disrupt the normal function of microtubules. This disruption can prevent cancer cells from successfully dividing and proliferating, making it a potential candidate for stopping the spread of tumors .
Cell Cycle Arrest
By inhibiting tubulin polymerization, this compound can also affect the cell cycle. It can cause cell cycle arrest, which halts the progression of cancer cells through the stages of division. This can lead to a reduction in tumor growth and may enhance the effectiveness of other cancer treatments .
Colchicine Binding Site Interaction
The compound has shown the ability to interact with the colchicine binding site on tubulin. This interaction is crucial for its antiproliferative activity, as colchicine is a known anti-mitotic drug that can prevent cell division. By mimicking this interaction, the compound can potentially serve as a new therapeutic agent .
Caspase Activation
Caspases are a family of protease enzymes that play essential roles in programmed cell death (apoptosis). The compound’s ability to activate caspases, particularly caspase-3, -8, and -9, underscores its potential as a therapeutic agent in inducing apoptosis in cancer cells .
Antitumor Molecular Mechanism Exploration
The compound’s diverse interactions with cellular mechanisms make it a valuable tool for exploring the molecular mechanisms underlying tumor growth and suppression. Its effects on tubulin polymerization and apoptosis pathways can provide insights into the development of new antitumor strategies .
Chemotherapy Drug Development
Given its promising antiproliferative and apoptosis-inducing properties, this compound could be a starting point for the development of new chemotherapy drugs. Its molecular structure could be modified to enhance its efficacy and reduce potential side effects, leading to more effective cancer treatments .
属性
IUPAC Name |
(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(3,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-24-16-11-15(12-17(25-2)18(16)26-3)19(23)22-10-9-21-20(22)27-13-14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDCEVMLCVKHHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCN=C2SCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-(oxan-4-yl)-2-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]acetate](/img/structure/B2770824.png)
![N-[1-(4-Fluorophenyl)-2-oxoazetidin-3-yl]-3-(propanoylamino)benzamide](/img/structure/B2770825.png)
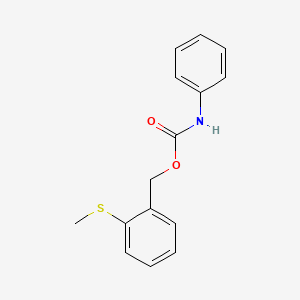
![5-Fluoro-4-[4-(2-methoxy-4,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-methylpyrimidine](/img/structure/B2770827.png)
![2-({[4-(2,5-Dioxoazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B2770828.png)


![4-methoxy-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2770833.png)
![8-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2770839.png)
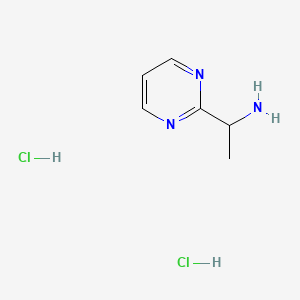
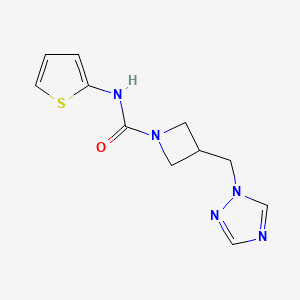
![Methyl 4-amino-2-fluoro-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2770843.png)
![[1-methyl-3-phenyl-5-(phenylsulfanyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2770845.png)
